![molecular formula C14H16N2O2 B14015951 2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] CAS No. 6309-99-5](/img/structure/B14015951.png)
2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] is a chemical compound characterized by the presence of aziridine groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] typically involves the reaction of aziridine with benzene derivatives under controlled conditions. One common method involves the reaction of ethylenimine or propylenimine with benzonitrile N-oxides . The reaction is carried out in the presence of a base such as triethylamine and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can modify the aziridine groups, leading to the formation of different derivatives.
Substitution: The aziridine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce aziridine alcohols .
Applications De Recherche Scientifique
2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound’s cytotoxic properties make it a potential candidate for anticancer research.
Medicine: Its derivatives are explored for their potential therapeutic effects.
Industry: The compound is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] involves its interaction with molecular targets such as DNA and proteins. The aziridine groups can form covalent bonds with nucleophilic sites on these biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-(Aziridin-1-yl)phenyl)ethanone
- 1-(4-(Azetidin-1-yl)phenyl)ethanone
- 1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone
Uniqueness
2,2’-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone] is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its dual aziridine groups provide distinct reactivity compared to similar compounds, making it valuable for specialized research and industrial applications .
Propriétés
Numéro CAS |
6309-99-5 |
|---|---|
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
1-(aziridin-1-yl)-2-[4-[2-(aziridin-1-yl)-2-oxoethyl]phenyl]ethanone |
InChI |
InChI=1S/C14H16N2O2/c17-13(15-5-6-15)9-11-1-2-12(4-3-11)10-14(18)16-7-8-16/h1-4H,5-10H2 |
Clé InChI |
GYPNHVUMLCCZNH-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C(=O)CC2=CC=C(C=C2)CC(=O)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B14015869.png)
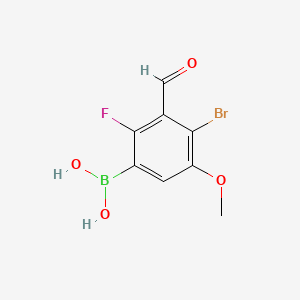


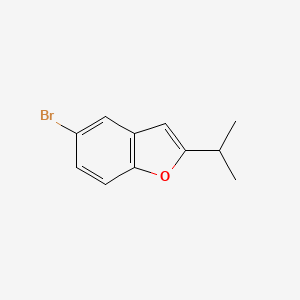

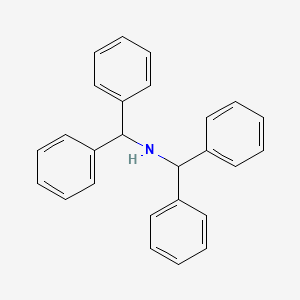
![Imidazo[1,5-a]pyridin-3-ylmethanol](/img/structure/B14015914.png)
![5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide](/img/structure/B14015916.png)
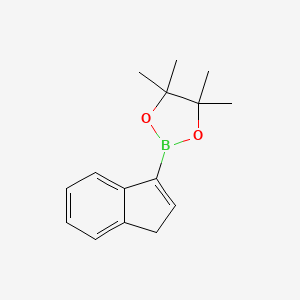
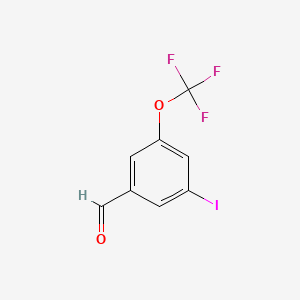
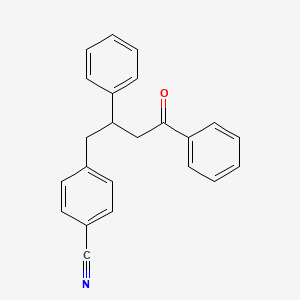
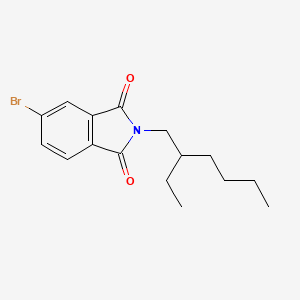
![Hemi(oxalic acid);spiro[3.3]heptan-2-ylmethanamine](/img/structure/B14015969.png)
